1-Hexyl-2-(phenoxymethyl)benzimidazole
CAS No.: 380560-00-9
Cat. No.: VC21417343
Molecular Formula: C20H24N2O
Molecular Weight: 308.4g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380560-00-9 |
|---|---|
| Molecular Formula | C20H24N2O |
| Molecular Weight | 308.4g/mol |
| IUPAC Name | 1-hexyl-2-(phenoxymethyl)benzimidazole |
| Standard InChI | InChI=1S/C20H24N2O/c1-2-3-4-10-15-22-19-14-9-8-13-18(19)21-20(22)16-23-17-11-6-5-7-12-17/h5-9,11-14H,2-4,10,15-16H2,1H3 |
| Standard InChI Key | WSQSRUPJRWDRKK-UHFFFAOYSA-N |
| SMILES | CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
| Canonical SMILES | CCCCCCN1C2=CC=CC=C2N=C1COC3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
1-Hexyl-2-(phenoxymethyl)benzimidazole belongs to the benzimidazole class of compounds, which feature a fused benzene and imidazole ring system. The specific structural elements include:
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A benzimidazole core structure
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A hexyl (C₆H₁₃) chain attached to the N-1 position
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A phenoxymethyl group (C₆H₅OCH₂-) at the C-2 position
Based on similar compounds, we can estimate the following physicochemical properties:
| Property | Estimated Value |
|---|---|
| Molecular Formula | C₂₀H₂₄N₂O |
| Molecular Weight | ~308-310 g/mol |
| Appearance | Likely a white to off-white solid |
| Solubility | Likely soluble in organic solvents like DMSO, methanol, less soluble in water |
| LogP | ~4.5-5.0 (highly lipophilic) |
| Hydrogen Bond Acceptors | 2-3 |
| Hydrogen Bond Donors | 0 |
The compound's relatively high lipophilicity, contributed by both the hexyl chain and the phenoxymethyl group, would likely enhance its ability to penetrate cell membranes . Like other N-alkylated benzimidazoles, it lacks the N-H proton that would typically appear in the downfield region (δ 12.73–12.90 ppm) in ¹H NMR spectra .
Structural Relationships to Known Benzimidazole Derivatives
1-Hexyl-2-(phenoxymethyl)benzimidazole shares structural similarities with several documented benzimidazole derivatives:
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It is structurally related to 1H-Benzimidazole, 1-hexyl-2-(phenylmethyl)-, differing only in the oxygen atom that connects the phenyl ring to the methyl group at position 2 .
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It shares the 2-(phenoxymethyl) group with 1-benzyl-2-(phenoxymethyl)-1H-benzimidazole (C₂₁H₁₈N₂O), but has a hexyl chain at position 1 instead of a benzyl group .
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The compound is part of the broader class of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives that have been studied for various biological activities .
Structure-Activity Relationships
Studies of N-alkylated benzimidazoles reveal important structure-activity relationships that may apply to 1-Hexyl-2-(phenoxymethyl)benzimidazole:
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The length of the N-alkyl chain significantly influences biological activity, with optimal activity often observed with chains of 5-7 carbon atoms .
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N-alkylation generally improves lipophilicity, which enhances membrane penetration and can lead to increased biological activity .
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For antibacterial activity, compounds with hexyl and heptyl groups at the N-1 position often show better activity compared to those with shorter alkyl chains .
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The substituent at position 2 of the benzimidazole ring also plays a crucial role in determining biological activity. The phenoxymethyl group at this position may confer specific binding properties to biological targets .
Analytical Characterization
Based on known data for similar compounds, 1-Hexyl-2-(phenoxymethyl)benzimidazole would likely be characterized using the following analytical techniques:
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¹H and ¹³C NMR spectroscopy, which would show characteristic signals for:
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FTIR spectroscopy, which would show characteristic bands for:
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